2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide
Overview
Description
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonyl chloride intermediate: This is achieved by reacting benzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 3-chloro-4-methylaniline to form the N-(benzenesulfonyl)-3-chloro-4-methylaniline intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to form the acetylated product.
Final coupling: The acetylated product is then coupled with N-propan-2-ylbenzamide under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide undergoes various chemical reactions, including:
Electrophilic aromatic substitution: Due to the presence of the aromatic ring, the compound can undergo substitution reactions with electrophiles.
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄).
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation and reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .
Scientific Research Applications
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-3-chloro-4-methylaniline
- N-(benzenesulfonyl)-4-methylaniline
- N-(benzenesulfonyl)-3-chloroaniline
Uniqueness
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern and the presence of both the benzenesulfonyl and acetyl groups. This combination enhances its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4S/c1-17(2)27-25(31)21-11-7-8-12-23(21)28-24(30)16-29(19-14-13-18(3)22(26)15-19)34(32,33)20-9-5-4-6-10-20/h4-15,17H,16H2,1-3H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIFHXXHOYCVGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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